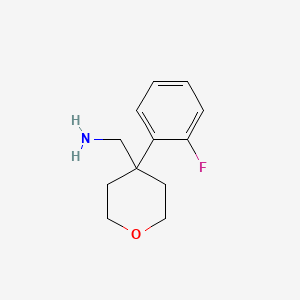

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with a 2-fluorophenyl group and a methanamine moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

1. Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that tetrahydropyran derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against HeLa and A375 human tumor cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, derivatives have been shown to inhibit cyclin-dependent kinases (CDK), which are critical in regulating the cell cycle .

- Neuroprotective Effects : Some studies suggest that related compounds might exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanisms through which this compound exerts its effects include:

- Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. This interaction could lead to downstream effects influencing cellular responses .

- Inhibition of Kinases : As noted, the inhibition of kinases such as CDK can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of tetrahydropyran derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 5.0 | Apoptosis |

| B | A375 | 3.5 | Cell Cycle Arrest |

| C | HCT116 | 7.0 | Apoptosis Induction |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of related compounds in models of oxidative stress. Results indicated that these compounds reduced neuronal death by modulating antioxidant defenses.

| Compound | Model | Effect | Mechanism |

|---|---|---|---|

| D | PC12 Cells | Significant | Antioxidant Activity |

| E | SH-SY5Y Cells | Moderate | Neurotransmitter Modulation |

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that derivatives of tetrahydropyran compounds can exhibit antidepressant-like effects. The presence of the fluorophenyl group in (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed significant activity in preclinical models for depression, suggesting potential for further development as antidepressants .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have shown that tetrahydropyran derivatives can inhibit tumor cell proliferation. The fluorine atom's electronegativity may play a role in enhancing the compound's binding affinity to cancer-related targets, leading to apoptosis in cancer cells. Case studies involving related compounds have reported promising results against various cancer cell lines, indicating that this compound could have similar effects .

Potential Neuroprotective Effects

Recent research has suggested that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels and reduce oxidative stress could make this compound a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Studies have indicated that tetrahydropyran derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include the formation of the tetrahydropyran ring followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution or coupling reactions .

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Tetrahydrofuran, Acid Catalyst |

| 2 | Fluorination | Fluorinating Agent |

| 3 | Amine Introduction | Amine Source |

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWCDYSBZXDILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589853 |

Source

|

| Record name | 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-78-0 |

Source

|

| Record name | 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.